5AY9ACC38V

Übersicht

Beschreibung

Dabigatran Impurity E is a variant of Dabigatran, an anticoagulant drug sold under the brand name Pradaxa . It is used to prevent strokes in those with atrial fibrillation not caused by heart valve issues, as well as deep vein thrombosis and pulmonary embolism .

Synthesis Analysis

The synthesis of Dabigatran and its impurities has been described in several studies . The origin, control, and synthesis of two potent impurities of Dabigatran etexilate have been described from commercially available raw materials .Molecular Structure Analysis

The molecular structure of Dabigatran Impurity E can be analyzed using techniques such as LC-MS . This method has been used for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .Chemical Reactions Analysis

The chemical reactions involving Dabigatran Impurity E can be analyzed using LC-MS methods . These methods have been used for the quantitative estimation of Dabigatran Etexilate in Dabigatran Etexilate capsules .Physical and Chemical Properties Analysis

The physical and chemical properties of Dabigatran Impurity E can be analyzed using various methods . For example, LC-MS methods have been used to analyze Dabigatran and its impurities .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Dabigatran-Verunreinigung E Anwendungen

Dabigatran-Verunreinigung E, auch bekannt unter der Kennung „5AY9ACC38V“, ist eine Verbindung mit verschiedenen wissenschaftlichen Forschungsanwendungen. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede in einem eigenen Abschnitt.

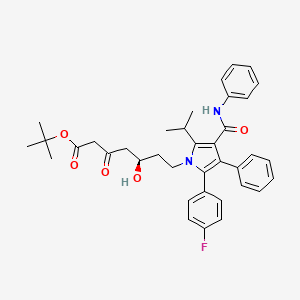

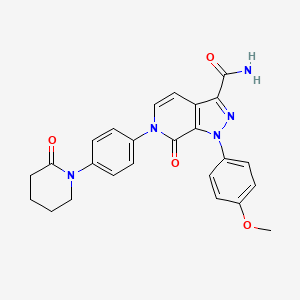

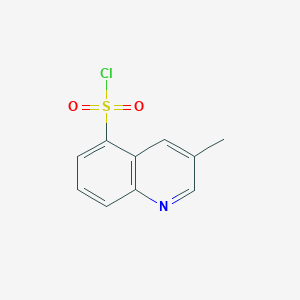

Entwicklung und Validierung analytischer Methoden: Dabigatran-Verunreinigung E dient als Referenzstandard bei der Entwicklung und Validierung analytischer Methoden. Diese Methoden sind entscheidend für die Detektion und Quantifizierung von Dabigatran in pharmazeutischen Produkten. Die Genauigkeit dieser Methoden ist von entscheidender Bedeutung, um die Sicherheit und Wirksamkeit von Dabigatran als Antikoagulans zu gewährleisten {svg_1}.

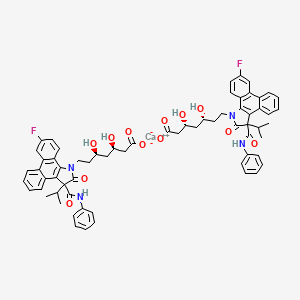

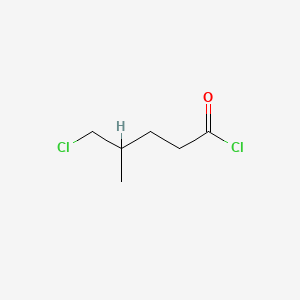

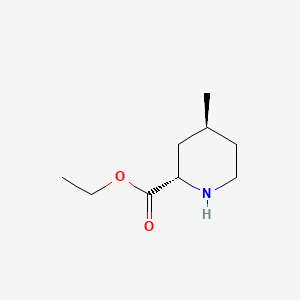

Charakterisierung pharmazeutischer Verunreinigungen: Forscher verwenden Dabigatran-Verunreinigung E zur Charakterisierung und Analyse von Dabigatran-bedingten Verunreinigungen. Diese Anwendung ist essenziell, um das Verunreinigungsprofil von Arzneimitteln zu verstehen, das die Stabilität und Potenz von Arzneimitteln beeinflussen kann {svg_2}.

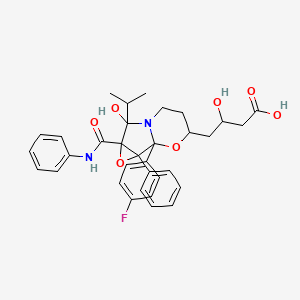

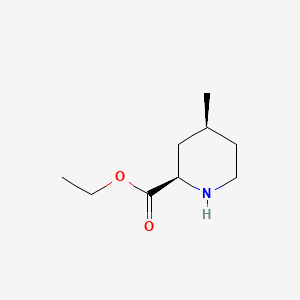

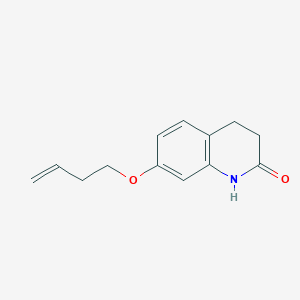

Arzneimittelstabilitätsstudien: Die Stabilität von Dabigatran-Etexilat, dem Prodrug von Dabigatran, kann durch die Analyse seiner Verunreinigungen, einschließlich Dabigatran-Verunreinigung E, untersucht werden. Stabilitätsstudien helfen bei der Bestimmung der Haltbarkeit und Lagerbedingungen des Arzneimittels {svg_3}.

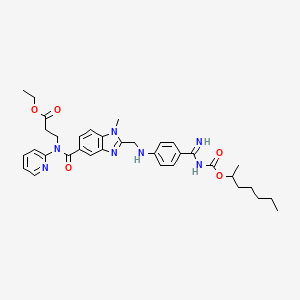

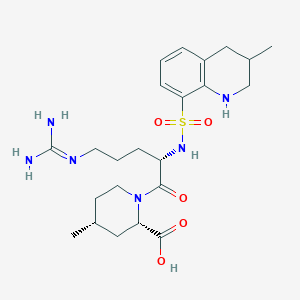

Pharmakokinetische Studien: Dabigatran-Verunreinigung E kann in pharmakokinetischen Studien eingesetzt werden, um den Stoffwechsel und die Ausscheidung von Dabigatran zu verstehen. Diese Studien sind entscheidend für die Optimierung von Dosierungsschemata und die Minimierung von Nebenwirkungen {svg_4}.

Therapeutisches Drug Monitoring: Beim therapeutischen Drug Monitoring hilft Dabigatran-Verunreinigung E bei der Beurteilung des Arzneimittelspiegels im System eines Patienten. Diese Anwendung ist besonders wichtig für Arzneimittel wie Dabigatran, bei denen das therapeutische Fenster eng ist und eine präzise Dosierung erforderlich ist, um unerwünschte Wirkungen zu vermeiden {svg_5}.

Forschung zur Wirksamkeit von Antikoagulanzien: Dabigatran-Verunreinigung E wird in der Forschung eingesetzt, um die Wirksamkeit von Dabigatran als Antikoagulans zu bewerten. Studien mit Verunreinigungen helfen beim Verständnis des Wirkmechanismus des Arzneimittels und seiner Wechselwirkungen mit anderen Substanzen {svg_6}.

Wirkmechanismus

Target of Action

Dabigatran Impurity E is a known impurity of Dabigatran , which is a direct thrombin inhibitor . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis . By inhibiting thrombin, Dabigatran prevents blood clot formation .

Mode of Action

Dabigatran, the active metabolite of Dabigatran Impurity E, is a potent, non-peptidic small molecule that specifically and reversibly inhibits both free and clot-bound thrombin by binding to the active site of the thrombin molecule . This interaction prevents thrombin from converting fibrinogen into fibrin, the main substance that forms clots .

Biochemical Pathways

The inhibition of thrombin by Dabigatran disrupts the coagulation cascade, preventing the formation of fibrin clots . This action affects both the intrinsic and extrinsic pathways of blood coagulation, ultimately preventing the formation of a stable fibrin clot .

Pharmacokinetics

Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is the prevention of blood clot formation . This makes it effective in reducing the risk of stroke and blood clots in people who have a medical condition called atrial fibrillation . It is also used to treat blood clots in the veins of legs (deep vein thrombosis) or lungs (pulmonary embolism) and to reduce the risk of them occurring again after initial treatment is completed .

Action Environment

The action of Dabigatran can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, although it has been found to have no interactions with food . Renal function is a significant factor in the clearance of Dabigatran, with impaired renal function leading to increased plasma concentrations of the drug . Therefore, the patient’s renal function and dietary habits can influence the efficacy and stability of Dabigatran’s action.

Zukünftige Richtungen

The future directions of Dabigatran, the parent compound of Dabigatran Impurity E, include its potential as a novel, oral reversible direct thrombin inhibitor for the treatment and prevention of thromboembolic diseases . It has immediate onset of effect, no need for monitoring, predictable and consistent pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

Dabigatran Impurity E, like Dabigatran, is likely to interact with various biomolecules in the body. Dabigatran itself is known to be a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade

Cellular Effects

Dabigatran has been shown to inhibit thrombin-induced platelet aggregation . It is possible that Dabigatran Impurity E may have similar effects on cells, influencing cell function and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Dabigatran Impurity E is not well-defined. Dabigatran, the parent compound, works by binding to the active site of the thrombin molecule, thereby inhibiting both free and clot-bound thrombin . If Dabigatran Impurity E shares a similar structure to Dabigatran, it may exert its effects through a similar mechanism, including potential binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Dabigatran have shown that it may undergo degradation, leading to drug activity loss or the occurrence of adverse effects associated with degradation products . Similar temporal effects could potentially be observed with Dabigatran Impurity E.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Dabigatran Impurity E in animal models. Studies on Dabigatran have shown that it has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring

Metabolic Pathways

Dabigatran is not metabolized by cytochrome P450 isoenzymes, which suggests a low potential for drug-drug interactions . If Dabigatran Impurity E shares similar properties, it may also be involved in metabolic pathways that do not involve cytochrome P450 enzymes.

Transport and Distribution

Dabigatran is known to have a volume of distribution of 50–70 L in humans, with clearance predominantly occurring via renal excretion of unchanged drug . If Dabigatran Impurity E shares similar properties, it may also be transported and distributed in a similar manner.

Eigenschaften

IUPAC Name |

ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-7-8-11-24(3)47-35(45)40-33(36)25-13-16-27(17-14-25)38-23-31-39-28-22-26(15-18-29(28)41(31)4)34(44)42(21-19-32(43)46-6-2)30-12-9-10-20-37-30/h9-10,12-18,20,22,24,38H,5-8,11,19,21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCTVSOSHEUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-21-8 | |

| Record name | N-((2-(((4-(Imino((((1-methylhexyl)oxy)carbonyl)amino)methyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[2-[[[4-[Imino[[[(1-methylhexyl)oxy]carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY9ACC38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)